molecular formula C17H30ClNO B109582 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride CAS No. 141545-89-3

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride

Cat. No. B109582
CAS RN: 141545-89-3
M. Wt: 299.9 g/mol
InChI Key: SIWZKGFBUXQFDK-UHFFFAOYSA-N
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Description

“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .

Scientific Research Applications

Antioxidant Properties in Neuroprotection

LY231617 has been studied for its antioxidant properties, particularly in the context of neuroprotection. Research has shown that LY231617 can significantly improve local cerebral blood flow by over 600% and reduce ischemic brain damage by 50-91% when administered after middle cerebral artery occlusion in rats . This suggests potential applications in treating stroke or other neurodegenerative conditions where oxidative stress plays a role in neuronal damage.

Anti-Inflammatory Effects in Gastrointestinal Disorders

The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating inflammatory bowel disease (IBD). Studies have indicated that LY231617, along with other antioxidants, may reduce inflammation and oxidative stress in IBD models, suggesting a therapeutic potential for this compound in managing gastrointestinal disorders .

Stabilization of Lubricant Oils

In industrial applications, LY231617 serves as an antioxidant to stabilize lubricant oils. Its phenolic structure is effective in preventing oxidation, which is crucial for maintaining the integrity and performance of lubricants in various mechanical systems .

Synthesis of Complex Antioxidants

LY231617 is used as a precursor in the synthesis of more complex antioxidants. These derivatives are then utilized in various fields, including polymer stabilization, to prevent degradation due to exposure to light and oxygen .

Research on Blood-Brain Barrier Permeability

The efficacy of LY231617 in improving blood-brain barrier (BBB) permeability has been demonstrated in experimental models. This property is significant for the development of drugs targeting the central nervous system, as it could facilitate the delivery of therapeutic agents across the BBB .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Sens. 1 . The safety information includes pictograms GHS07,GHS09 and the signal word is Warning . The precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .

Mode of Action

LY231617 is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that LY231617 may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .

Biochemical Pathways

It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that LY231617 may exert its effects by modulating this pathway.

Pharmacokinetics

It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that LY231617 has good bioavailability in the brain.

Result of Action

LY231617 has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that LY231617 can have a protective effect on neurons under conditions of oxidative stress.

Action Environment

The action of LY231617 is influenced by the environment in which it is administered. For example, in a study where LY231617 was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of LY231617.

properties

IUPAC Name

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZKGFBUXQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93811-58-6 (Parent)
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30161759
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride

CAS RN

141545-89-3
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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